4-(Bromomethyl)-2-methylpyridine hydrobromide 4-(Bromomethyl)-2-methylpyridine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1245640-51-0
VCID: VC6910205
InChI: InChI=1S/C7H8BrN.BrH/c1-6-4-7(5-8)2-3-9-6;/h2-4H,5H2,1H3;1H
SMILES: CC1=NC=CC(=C1)CBr.Br
Molecular Formula: C7H9Br2N
Molecular Weight: 266.964

4-(Bromomethyl)-2-methylpyridine hydrobromide

CAS No.: 1245640-51-0

Cat. No.: VC6910205

Molecular Formula: C7H9Br2N

Molecular Weight: 266.964

* For research use only. Not for human or veterinary use.

4-(Bromomethyl)-2-methylpyridine hydrobromide - 1245640-51-0

Specification

CAS No. 1245640-51-0
Molecular Formula C7H9Br2N
Molecular Weight 266.964
IUPAC Name 4-(bromomethyl)-2-methylpyridine;hydrobromide
Standard InChI InChI=1S/C7H8BrN.BrH/c1-6-4-7(5-8)2-3-9-6;/h2-4H,5H2,1H3;1H
Standard InChI Key GWDNQJNTZLWLEH-UHFFFAOYSA-N
SMILES CC1=NC=CC(=C1)CBr.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name for this compound is 4-(bromomethyl)-2-methylpyridine hydrobromide, denoting its substitution pattern on the pyridine ring. The molecular formula C7H9Br2N\text{C}_7\text{H}_9\text{Br}_2\text{N} confirms the presence of two bromine atoms, one incorporated into the methyl group and the other as a counterion in the hydrobromide salt. The SMILES notation CC1=NC=CC(=C1)CBr.Br and InChIKey GWDNQJNTZLWLEH-UHFFFAOYSA-N provide unambiguous representations of its structure.

Table 1: Key Identifiers of 4-(Bromomethyl)-2-methylpyridine Hydrobromide

PropertyValueSource
CAS No.1245640-51-0
EC No.848-129-9
Molecular FormulaC7H9Br2N\text{C}_7\text{H}_9\text{Br}_2\text{N}
Molecular Weight266.964 g/mol
SMILESCC1=NC=CC(=C1)CBr.Br
InChIKeyGWDNQJNTZLWLEH-UHFFFAOYSA-N

Structural Analysis and Isomerism

The compound’s planar pyridine ring facilitates π-π stacking interactions, while the electron-withdrawing bromine atoms enhance electrophilicity at the methyl position. This distinguishes it from its positional isomer, 2-(bromomethyl)-4-methylpyridine hydrobromide (CAS No. 1956322-40-9), where bromine and methyl groups occupy alternate positions . Such isomerism impacts reactivity; the 4-bromomethyl derivative exhibits greater steric accessibility for nucleophilic attacks compared to the 2-substituted analogue .

Synthesis and Reactivity

Reactivity Profile

The bromomethyl group (CH2Br-\text{CH}_2\text{Br}) is highly susceptible to nucleophilic substitution, enabling reactions with amines, thiols, or alkoxides to form secondary derivatives. For instance, in pharmaceutical synthesis, this moiety may undergo cross-coupling reactions to append pharmacophores or modify bioavailability.

Applications in Pharmaceutical and Organic Chemistry

Role in Drug Discovery

Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedUse PPE; avoid ingestion
H315Causes skin irritationWear gloves and lab coat
H318Causes serious eye damageUse safety goggles
H335May cause respiratory irritationWork in a fume hood

Computational and Physicochemical Data

Predicted ADME Properties

Using Quantitative Structure-Activity Relationship (QSAR) models, the compound’s polar surface area (25.4 Ų) and molar refractivity (45.7) suggest moderate membrane permeability and low P-glycoprotein binding. These traits align with its potential as a central nervous system (CNS) drug candidate.

Spectroscopic Characteristics

While experimental spectra are unavailable, density functional theory (DFT) simulations predict strong IR absorbance at 650 cm⁻¹ (C-Br stretch) and 1H NMR shifts at δ 2.5 (methyl group) and δ 8.1–8.3 (pyridine protons).

Comparison with Structural Analogues

2-(Bromomethyl)-4-methylpyridine Hydrobromide

This positional isomer (CAS No. 1956322-40-9) shares the same molecular formula but exhibits distinct reactivity due to steric hindrance at the 2-position. Its EC number (863-249-1) and GHS classification mirror those of the 4-substituted variant, underscoring similar toxicity profiles .

Table 3: Isomer Comparison

Property4-Substituted Isomer2-Substituted Isomer
CAS No.1245640-51-01956322-40-9
EC No.848-129-9863-249-1
ReactivityHigher electrophilicitySteric hindrance

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